molecular formula C26H22F2N4O4S2 B2536211 2-[[11-acetyl-4-(4-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide CAS No. 892282-39-2

2-[[11-acetyl-4-(4-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2536211
CAS No.: 892282-39-2
M. Wt: 556.6
InChI Key: NMFAPJLONZWSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[11-acetyl-4-(4-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H22F2N4O4S2 and its molecular weight is 556.6. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Thienopyrimidine compounds have shown promise in antimicrobial activity. For instance, a study on novel thienopyrimidine linked rhodanine derivatives demonstrated significant antibacterial potency against strains such as E. coli, B. subtilis, B. cereus, and K. pneumonia, with minimum inhibitory concentrations (MICs) indicating high effectiveness. Similar compounds also showed antifungal potency against pathogens like A. flavus, A. niger, P. marneffei, and C. albicans, suggesting potential applications of related compounds in treating infections (Kerru et al., 2019).

Antitumor Activity

The synthesis and evaluation of antitumor activity of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been explored, with some compounds showing potent anticancer activity against human cancer cell lines. This highlights the potential use of structurally related compounds in cancer research, providing a basis for further investigation into their therapeutic efficacy (Hafez & El-Gazzar, 2017).

Anticonvulsant Agents

Thiopyrimidine derivatives have been explored for their anticonvulsant properties. A study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, revealing moderate anticonvulsant activity. This suggests the potential of structurally similar compounds for development into treatments for seizure disorders (Severina et al., 2020).

Properties

IUPAC Name

2-[[11-acetyl-4-(4-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N4O4S2/c1-14(33)31-10-9-18-21(12-31)38-24-23(18)25(35)32(16-4-6-17(36-2)7-5-16)26(30-24)37-13-22(34)29-20-8-3-15(27)11-19(20)28/h3-8,11H,9-10,12-13H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFAPJLONZWSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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